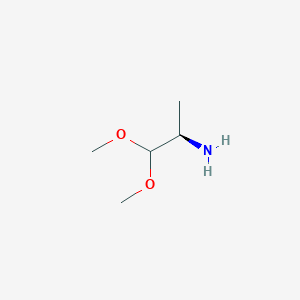

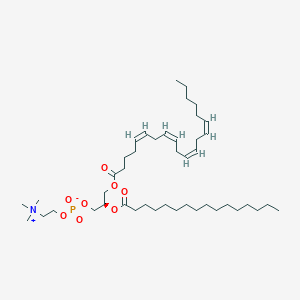

乙基3-(2,6-二氟-4-羟基苯基)丙酸酯

描述

Synthesis Analysis

The synthesis of ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate and related compounds involves multi-step chemical reactions, often starting from simple precursors. For instance, a study by Bauer et al. (1990) describes a two-step synthesis starting from specific pyridine derivatives, hydroquinone, and ethyl lactate, showcasing the compound's herbicidal properties compared to known herbicides (Bauer, Bieringer, Hacker, Koch, & Willms, 1990).

Molecular Structure Analysis

Vogt et al. (2013) conducted a detailed study on the polymorphism of a closely related compound using spectroscopic and diffractometric techniques, highlighting the challenges in characterizing such complex molecules. Their research utilized capillary powder X-ray diffraction and solid-state nuclear magnetic resonance to differentiate subtle structural differences (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Reactions and Properties

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate participates in various chemical reactions, contributing to its versatility in synthetic chemistry. Cui et al. (2007) developed a novel synthesis method for N-substituted 1,4-dihydropyridines, demonstrating the compound's reactivity and potential applications in producing fluorescent materials (Cui, Wang, Lin, & Wang, 2007).

科学研究应用

药物中间体:乙基(S)-2-乙氧基-3-(4-羟基苯基)丙酸酯,与乙基3-(2,6-二氟-4-羟基苯基)丙酸酯相关的化合物,从L-酪氨酸合成,产率和对映体过量均显著,展示了其作为药物中间体的潜力 (Du Hai-jun, 2007)。

材料科学应用:含有乙基7-氧基-6-氯-4-甲基香豆素-3-丙酸酯基团的锌(II)和氯化铟(III)酞菁化合物展示出有前景的光物理和光化学性质。这些性质对太阳能电池生产和光催化有益 (Kuruca et al., 2018)。

化学合成:乙基3-(2,4-二氧代环己基)丙酸酯,一种合成N-取代4,4a,5,6-四氢喹啉-2,7(1H,3H)-二酮的新前体,已被鉴定。这展示了其在合成复杂有机化合物中的实用性 (Thakur, Sharma, & Das, 2015)。

酶促合成:ChKRED12在对抗抑郁药物度洛西汀生产中的关键中间体乙基3-酮-3-(2-噻吩基)丙酸酯的立体选择性生物还原中显示出潜力 (Ren et al., 2019)。

聚合物和稳定性:由二酚甲基和乙基2,2-双(4-羟基苯基)-丙酸酯衍生的聚合物以其稳定性而闻名,这是聚合物科学中的关键方面 (Tagle & Diaz, 1998)。

安全和危害

Based on the available data, Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate does not meet the classification criteria for hazards4. However, it is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation4.

未来方向

There is currently no specific information available on the future directions of Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate. However, given its chemical structure and properties, it may have potential applications in various fields of research and development.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

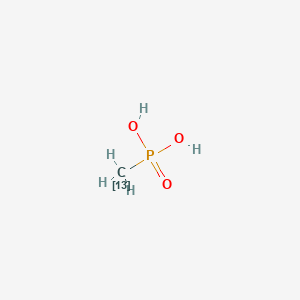

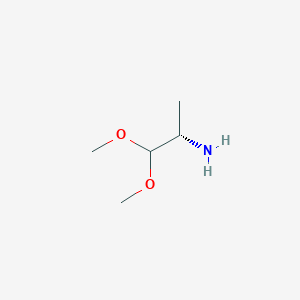

ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHBXCZQKFVJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)